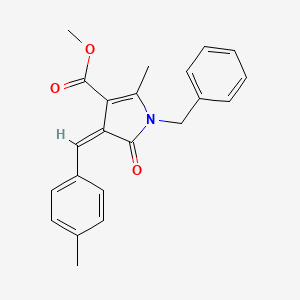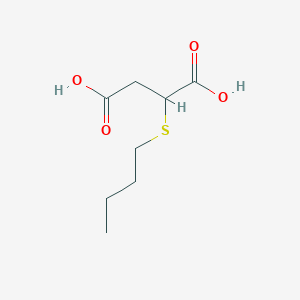![molecular formula C20H26N4O B5506981 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives, including structures similar to the compound , involves several steps, including the formation of pyrazole rings, introduction of the acetamide group, and subsequent modifications to introduce various substituents. These processes often employ methods such as indolization under Fischer conditions, condensation reactions, and the use of catalysts for specific functional group transformations (Chkirate et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals diverse geometries and bonding environments, often characterized by X-ray crystallography. Coordination complexes, for example, demonstrate the ability of the pyrazole and acetamide functional groups to bind to metal ions, forming structures with specific coordination geometries and supramolecular architectures through hydrogen bonding interactions (Chkirate et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of pyrazole-acetamide derivatives includes their ability to participate in coordination chemistry, forming complexes with metals like Co(II) and Cu(II). These reactions are influenced by the presence of donor atoms in the pyrazole and acetamide groups, which engage in coordination and hydrogen bonding, affecting the self-assembly processes and the antioxidant activity of the resulting complexes (Chkirate et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structures are essential for understanding the applications and handling of these compounds. The solid-state structures, determined by single crystal X-ray crystallography, provide insight into the compounds' stability, supramolecular interactions, and potential for forming various crystalline architectures.
Chemical Properties Analysis
The chemical properties, including the compounds' reactivity, stability under different conditions, and interactions with other molecules, are crucial for their potential applications. The antioxidant activity, as measured by various in vitro assays, demonstrates the functional utility of pyrazole-acetamide derivatives beyond their structural interest (Chkirate et al., 2019).
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showcasing the impact of hydrogen bonding on self-assembly processes. These compounds, featuring pyrazole and acetamide functionalities, demonstrate significant antioxidant activities, highlighting their potential in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).
Antiallergic Agents
Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has identified novel compounds with potential antiallergic properties. These studies emphasize the synthesis and evaluation of compounds designed to improve antiallergic potency, with some showing significant activity in relevant assays (Menciu et al., 1999).
Anticancer and Antitubulin Agents
The design and synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been explored for their inhibitory effects on tubulin polymerization, demonstrating potent antiproliferative activities against various cancer cell lines. These findings suggest the utility of such compounds in cancer therapy, particularly in targeting tubulin dynamics (Ren et al., 2023).
Antioxidant and Anti-Inflammatory Properties
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and evaluated for their anti-inflammatory activity. Certain derivatives showed significant anti-inflammatory effects, underlining the potential of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Wirkmechanismus
The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole and indole derivatives show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-6-24-12-16(10-21-24)11-23(5)18(25)9-17-15(4)22-20-14(3)8-7-13(2)19(17)20/h7-8,10,12,22H,6,9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJNJSBRHHNTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)C(=O)CC2=C(NC3=C(C=CC(=C23)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)
![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)
![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)
![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)
![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)
![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)
